3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid
Overview
Description
3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Mechanism of Action
The mode of action of indole derivatives can vary greatly depending on their specific structure and the receptors they interact with. Some indole derivatives have been reported as antiviral agents, showing inhibitory activity against certain viruses . Others have been reported as new HIV inhibitors, specifically acting as integrase strand-transfer inhibitors .
The biochemical pathways affected by indole derivatives can also vary widely. For example, some indole derivatives are involved in the degradation of tryptophan in higher plants .
The pharmacokinetics of indole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can influence their bioavailability and therapeutic effects.
The result of the action of indole derivatives can include a wide range of molecular and cellular effects, depending on their specific biological activities. For example, antiviral indole derivatives can inhibit the replication of viruses, while anti-inflammatory indole derivatives can reduce inflammation by modulating the activity of certain inflammatory pathways .
Properties
IUPAC Name |
3-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-17-10-13-6-3-2-4-11(13)8-14(9-13)7-5-12(15)16/h11H,2-10H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVMJBCIGMZTIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCCC1CN(C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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